Phosphatase Binder-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phosphatase Binder-1 is a bifunctional compound known for its ability to efficiently dephosphorylate certain phospho-activated target proteins. This compound plays a significant role in various biological processes, particularly in cancer research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phosphatase Binder-1 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The preparation involves the use of phosphoric acid, aluminum hydroxide, water, boric acid, citric acid, malic acid aqueous solution, and triethanolamine . The optimal composition ratio for the modified phosphate binder is phosphoric acid:aluminum hydroxide:water:boric acid:citric acid:1% malic acid aqueous solution:triethanolamine = 300:60:80:4:1:5:5 .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of a compound curing agent powder consisting of fused magnesia powder, silica fume, and sodium polyacrylate . This combination allows for self-curing and achieves relatively high bonding strength. The optimal composition ratio of the curing agent powder is fused magnesia powder:silica fume:sodium polyacrylate at a ratio of 6:6:5 .

Analyse Chemischer Reaktionen

Types of Reactions: Phosphatase Binder-1 undergoes various types of chemical reactions, including dephosphorylation, which is the removal of a phosphate group from a molecule . This reaction is crucial in regulating the activity of phospho-activated target proteins.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include phosphoric acid, aluminum hydroxide, boric acid, citric acid, malic acid, and triethanolamine . The reactions typically occur under controlled conditions to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions involving this compound are dephosphorylated proteins, which play a significant role in various biological processes .

Wissenschaftliche Forschungsanwendungen

Phosphatase Binder-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to dephosphorylate phospho-activated target proteins, thereby regulating their activity and contributing to the understanding of cancer mechanisms . Additionally, this compound is used in the study of protein phosphatases and their role in various cellular functions .

Wirkmechanismus

Phosphatase Binder-1 exerts its effects by binding to phospho-activated target proteins and facilitating their dephosphorylation . This process involves the removal of a phosphate group from the target protein, thereby regulating its activity. The molecular targets of this compound include various phospho-activated proteins involved in critical cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Phosphatase Binder-1 is unique in its ability to efficiently dephosphorylate certain phospho-activated target proteins. Similar compounds include other phosphate binders such as sevelamer hydrochloride and lanthanum carbonate, which are used to control serum phosphorus levels in patients with chronic kidney disease . this compound stands out due to its specific application in cancer research and its bifunctional nature .

List of Similar Compounds:- Sevelamer hydrochloride

- Lanthanum carbonate

- Aluminum-based phosphate binders

- Calcium-based phosphate binders

Eigenschaften

Molekularformel |

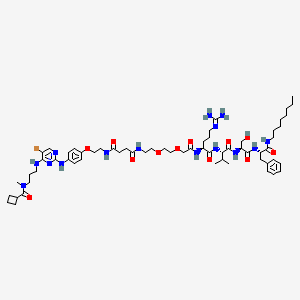

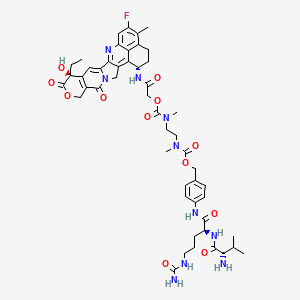

C62H96BrN15O12 |

|---|---|

Molekulargewicht |

1323.4 g/mol |

IUPAC-Name |

N'-[2-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]ethyl]-N-[2-[2-[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-[[(2S)-1-(octylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethoxy]ethoxy]ethyl]butanediamide |

InChI |

InChI=1S/C62H96BrN15O12/c1-5-6-7-8-9-13-28-69-56(83)49(38-43-17-11-10-12-18-43)74-58(85)50(40-79)75-59(86)54(42(2)3)76-57(84)48(21-15-29-70-61(64)65)73-53(82)41-89-37-36-88-34-31-66-51(80)26-27-52(81)67-32-35-90-46-24-22-45(23-25-46)72-62-71-39-47(63)55(77-62)68-30-16-33-78(4)60(87)44-19-14-20-44/h10-12,17-18,22-25,39,42,44,48-50,54,79H,5-9,13-16,19-21,26-38,40-41H2,1-4H3,(H,66,80)(H,67,81)(H,69,83)(H,73,82)(H,74,85)(H,75,86)(H,76,84)(H4,64,65,70)(H2,68,71,72,77)/t48-,49-,50-,54-/m0/s1 |

InChI-Schlüssel |

TWWJJOXHXRXDAQ-TXIJLXBQSA-N |

Isomerische SMILES |

CCCCCCCCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)COCCOCCNC(=O)CCC(=O)NCCOC2=CC=C(C=C2)NC3=NC=C(C(=N3)NCCCN(C)C(=O)C4CCC4)Br |

Kanonische SMILES |

CCCCCCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)COCCOCCNC(=O)CCC(=O)NCCOC2=CC=C(C=C2)NC3=NC=C(C(=N3)NCCCN(C)C(=O)C4CCC4)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)

![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)